

An In-depth Technical Guide to Diflufenzopyr-sodium: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Diflufenzopyr-sodium*

Cat. No.: *B010417*

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This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and toxicological profile of **Diflufenzopyr-sodium**, a selective, post-emergence herbicide. The information is intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical Identity and Physicochemical Properties

Diflufenzopyr-sodium is the sodium salt of Diflufenzopyr, a semicarbazone herbicide.^{[1][2]} It is a white, odorless solid with good solubility in water.^[3]

Table 1: Chemical Identification of **Diflufenzopyr-sodium**

Identifier	Value
IUPAC Name	sodium;2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate[4]
CAS Number	109293-98-3[1][2][3]
Molecular Formula	C ₁₅ H ₁₁ F ₂ N ₄ NaO ₃ [2][3][4]
Molecular Weight	356.26 g/mol [3][4]
SMILES	<chem>C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)[O-].[Na+]</chem> [4]
InChI	InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1/b20-8+;[2][4]

Table 2: Physicochemical Properties of **Diflufenzopyr-sodium**

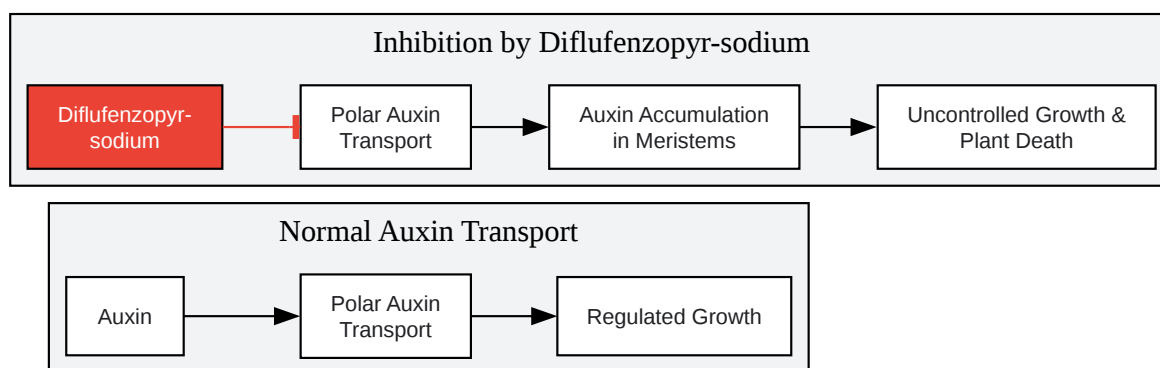
Property	Value
Physical State	White solid[3]
Density	1.456 g/cm ³ at 20°C[3][5]
Water Solubility	Excellent[3]

Mechanism of Action: Auxin Transport Inhibition

Diflufenzopyr-sodium functions as a potent and selective inhibitor of auxin transport in susceptible plants.[6][7][8][9] Auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate various growth and developmental processes, including cell elongation, division, and differentiation.

The herbicide specifically blocks the polar transport of both naturally occurring auxins and synthetic auxin-mimicking herbicides, like dicamba.[6][7] This inhibition leads to an abnormal accumulation of auxins in the meristematic tissues (growing points) of shoots and roots.[7] The

resulting disruption of the delicate auxin balance causes rapid and uncontrolled growth, leading to characteristic herbicidal symptoms such as epinasty, twisting, and ultimately, plant death.[9] When co-applied with auxin-mimicking herbicides, **Diflufenzopyr-sodium** acts synergistically, enhancing their efficacy by concentrating them at their sites of action.[7][10]



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Mechanism of auxin transport inhibition by **Diflufenzopyr-sodium**.

Synthesis

The synthesis of Diflufenzopyr, the parent acid of **Diflufenzopyr-sodium**, involves the reaction of 2-acetylnicotinic acid with 3,5-difluorobenzene-N-2-methylsemicarbazone in the presence of a pyridyl tosylate.[11] A more detailed synthetic approach involves a convergent 4-5 step synthesis. This process begins with the formation of a 2-(3-(trifluoromethyl)phenoxy)nicotinic acid core through the nucleophilic aromatic substitution of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol under basic conditions. The resulting acid is then activated to its acid chloride form using thionyl chloride. In a separate pathway, difluorobenzoyl hydrazine is prepared from 2,4-difluorobenzoyl chloride and hydrazine hydrate. The key semicarbazide linkage is formed by coupling the acid chloride with the hydrazide, followed by dehydration to yield the semicarbazone, Diflufenzopyr.[12] The sodium salt is then formed by reacting the parent acid with a sodium base.

Toxicological Profile

Diflufenzopyr-sodium exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in laboratory animals.[6] It is not a skin irritant but can cause minimal eye irritation.[6]

Table 3: Acute Toxicity of Technical Grade Diflufenzopyr

Study	Species	Route	Value	Classification
Oral LD ₅₀	Rat (male & female)	Oral	>5,000 mg/kg	Practically non-toxic[13]
Dermal LD ₅₀	Rabbit (male & female)	Dermal	>5,000 mg/kg	Practically non-toxic[13]
Inhalation LC ₅₀	Rat	Inhalation	>2,930 mg/m ³	Practically non-toxic[13]

Table 4: Chronic Toxicity and Other Endpoints for Diflufenzopyr

Study Type	Species	NOAEL	LOAEL	Effects at LOAEL
Subchronic Oral (13-week)	Rat	5000 ppm (352 mg/kg/day male, 431 mg/kg/day female)	10,000 ppm	Lower body weight gain, decreased food efficiency[1]
Subchronic Oral (13-week)	Mouse	7000 ppm (1225 mg/kg/day male, 1605 mg/kg/day female)	-	No clear toxic effects observed[1]
Chronic Toxicity/Carcinogenicity (104-week)	Rat	5000 ppm (236 mg/kg/day male, 323 mg/kg/day female)	10,000 ppm	Lower body weight and weight gain, decreased food efficiency[1]
Carcinogenicity (78-week)	Mouse	7000 ppm (1037 mg/kg/day male, 1004 mg/kg/day female)	-	No treatment-related effects in males; slight decrease in body weight gain in females[1]
Developmental Toxicity	Rat	300 mg/kg/day	1000 mg/kg/day	Decreased fetal body weights, skeletal variations[1]
Developmental Toxicity	Rabbit	30 mg/kg/day	100 mg/kg/day	Reduced maternal body weight gain, abnormal feces[1]
2-Generation Reproduction	Rat	500 ppm (27.3-42.2 mg/kg/day)	2000 ppm	Reduced body weight gain, increased food consumption,

increased
seminal vesicle
weights[1]

Studies have shown that Diflufenzopyr is not mutagenic and is classified as not likely to be carcinogenic to humans by the U.S. EPA.[13]

Environmental Fate

Diflufenzopyr-sodium is non-persistent in soil and has a low potential for bioaccumulation.[6] It can enter aquatic systems through spray drift or runoff and is slightly persistent in the aquatic environment.[6]

Table 5: Environmental Fate of Diflufenzopyr

Parameter	Value
Soil Half-life (typical)	87 days[4]
Groundwater Leaching Potential	Low[4]
Surface Runoff Potential	High[4]

Experimental Protocols

Determination of Diflufenzopyr-sodium and its Metabolites in Water by LC/MS/MS

This method is for the quantitative determination of Diflufenzopyr and its metabolites in water.

Sample Preparation:

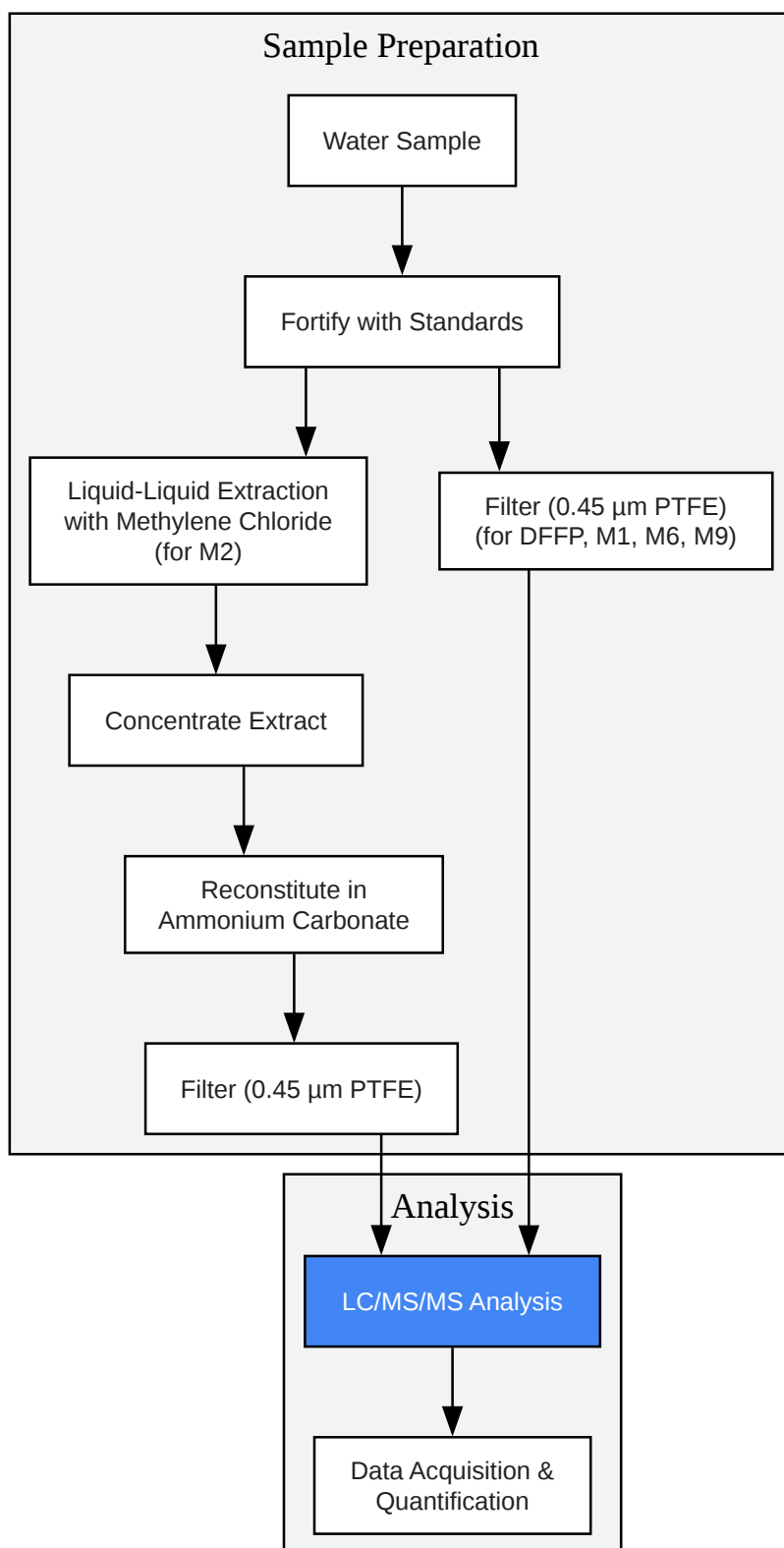
- For the analysis of Diflufenzopyr and its metabolites M1, M6, and M9, a 10 mL water sample is fortified and then filtered through a 0.45 µm PTFE syringe filter. The filtered sample is then ready for LC/MS/MS analysis.
- For the analysis of metabolite M2, 20 g of sodium chloride is dissolved in a 100 mL water sample. The solution is then extracted three times with 20 mL of methylene chloride. The

organic extracts are combined.

- The combined methylene chloride extract is concentrated to approximately 1 mL under nitrogen at 50-60°C.
- The concentrated sample is reconstituted to a final volume of 2 mL (for blank, control, and LOQ samples) or 20 mL (for 10xLOQ samples) with 50 mM ammonium carbonate.
- The reconstituted sample is filtered through a 0.45 µm PTFE syringe filter prior to LC/MS/MS analysis.

LC/MS/MS Analysis:

- Instrumentation: Agilent 1290 HPLC System coupled to an AB Sciex 5500 Triple Quad mass spectrometer.
- Injection Volume: 40.0 µL.
- Retention Times (approximate):
 - Diflufenzopyr: 9.7 min
 - M1: 6.8 min
 - M2: 4.4 min
 - M6: 5.8 min
 - M9: 4.8 min
- Limit of Quantitation (LOQ): 0.05 µg/L (ppb) in water.



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Analytical workflow for **Diflufenzopyr-sodium** in water.

Toxicological Study Methodologies (General Overview)

The toxicological data presented in this guide are derived from studies conducted on various laboratory animal species. The general methodologies for these studies are as follows:

- **Acute Toxicity:** Studies typically involve single high-dose administrations to determine the immediate toxic effects and the LD₅₀ or LC₅₀ values. The routes of administration investigated include oral, dermal, and inhalation.
- **Subchronic Toxicity:** These studies involve repeated exposure to the test substance over a period of several weeks (e.g., 13 weeks). Animals are typically dosed daily, either through their diet, by gavage, or via dermal application. The objective is to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).
- **Chronic Toxicity/Carcinogenicity:** Long-term studies (e.g., 78-104 weeks) are conducted to assess the potential for chronic toxicity and carcinogenicity. Animals are exposed to the test substance in their diet over their lifetime.
- **Developmental and Reproductive Toxicity:** These studies evaluate the potential of the substance to cause adverse effects on developing fetuses (developmental toxicity) and on the reproductive capabilities of the parent generation and the development of their offspring (reproductive toxicity). Dosing is typically done by gavage or in the diet during specific periods of gestation or across generations.

Conclusion

Diflufenzopyr-sodium is a selective herbicide with a well-defined mechanism of action as an auxin transport inhibitor. Its synergistic activity with other auxin-mimicking herbicides makes it an effective tool in weed management. The compound exhibits low acute toxicity and is not considered carcinogenic or mutagenic. Understanding its chemical properties, biological activity, and toxicological profile is crucial for its safe and effective application in agriculture and for the development of new crop protection strategies.

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